Methyl-d3 3-Oxobutanoate
Overview
Description
Methyl-d3 3-Oxobutanoate, also known as trideuteriomethyl 3-oxobutanoate, is a deuterated derivative of methyl 3-oxobutanoate. It is a stable isotope-labeled compound, where three hydrogen atoms are replaced by deuterium atoms. This compound is primarily used in scientific research, particularly in studies involving metabolic pathways and reaction mechanisms due to its unique isotopic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl-d3 3-Oxobutanoate can be synthesized through the reaction of methanol-d4 with 5-acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione. The reaction typically occurs in the presence of a solvent such as benzene and under reflux conditions . The yield of this reaction is approximately 38% .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial production would likely involve optimized reaction conditions, advanced purification techniques, and stringent quality control measures to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl-d3 3-Oxobutanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are commonly employed.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl-d3 3-Oxobutanoate is widely used in scientific research due to its deuterium labeling. Some key applications include:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and chemical processes, particularly those requiring precise isotopic labeling.
Mechanism of Action
The mechanism of action of Methyl-d3 3-Oxobutanoate involves its incorporation into various chemical and biological processes due to its isotopic labeling. The deuterium atoms in the compound provide a unique signature that can be tracked using spectroscopic techniques, allowing researchers to study reaction mechanisms and metabolic pathways in detail. The molecular targets and pathways involved depend on the specific application and the system being studied .
Comparison with Similar Compounds
- Methyl 3-oxobutanoate
- Ethyl 3-oxobutanoate
- Propyl 3-oxobutanoate
Comparison: Methyl-d3 3-Oxobutanoate is unique due to its deuterium labeling, which distinguishes it from other similar compounds. This isotopic substitution provides enhanced stability and allows for precise tracking in various studies. While other compounds like methyl 3-oxobutanoate and ethyl 3-oxobutanoate share similar chemical properties, they lack the isotopic labeling that makes this compound particularly valuable in research applications .
Biological Activity
Methyl-d3 3-oxobutanoate, also known as trideuteriomethyl 3-oxobutanoate, is a deuterated derivative of methyl 3-oxobutanoate. Its unique isotopic labeling makes it a valuable tool in various scientific research fields, particularly in metabolic studies and reaction mechanism investigations. This article explores the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant case studies.
Overview
- Chemical Structure : this compound has a molecular formula of , where three hydrogen atoms are replaced by deuterium.
- CAS Number : 107694-22-4
- Molecular Weight : Approximately 115.14 g/mol.
Applications in Biological Research
This compound is primarily utilized in the following areas:
- Metabolic Studies : It serves as a tracer to study metabolic pathways and the incorporation of compounds into biological systems due to its deuterium labeling.
- Pharmacokinetics : The compound is used to investigate drug absorption, distribution, metabolism, and excretion (ADME) by tracking its isotopic signature in biological samples.
- Reaction Mechanism Studies : In chemical research, it aids in understanding reaction pathways and intermediates through isotopic labeling techniques.
The biological activity of this compound is primarily attributed to its incorporation into metabolic pathways where it can undergo various transformations:
- Oxidation : It can be oxidized to yield corresponding carboxylic acids.
- Reduction : Under reductive conditions, it can be converted into alcohols.
- Substitution Reactions : The compound can participate in nucleophilic substitution reactions at the carbonyl carbon.
These reactions allow researchers to trace the compound's fate within biological systems and understand its role in metabolic processes.
Study 1: Metabolic Pathway Tracing
A study published in Bioorganic Chemistry utilized this compound to investigate the metabolic pathways involved in the synthesis of branched-chain amino acids. The deuterium labeling allowed for precise tracking of the compound's incorporation into metabolic intermediates, demonstrating its utility in elucidating complex biochemical pathways .
Study 2: Pharmacokinetic Analysis
In pharmacokinetic studies reported by Journal of Pharmaceutical Sciences, this compound was used to evaluate drug metabolism in rat models. The isotopic labeling facilitated the determination of absorption rates and metabolic stability, providing insights into how structural modifications affect drug behavior .
Study 3: Reaction Mechanism Elucidation
Research featured in Organic Letters employed this compound as a tracer in reaction mechanism studies involving aldol reactions. The results indicated that the presence of deuterium significantly influenced reaction kinetics and product distribution, highlighting the importance of isotopic effects in mechanistic understanding .
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Isotopic Labeling | Primary Use |
---|---|---|---|
This compound | C5H7D3O3 | Yes | Metabolic tracing |
Methyl 3-Oxobutanoate | C5H10O3 | No | General organic synthesis |
Ethyl 2-Hydroxy-2-methyl-3-oxobutanoate | C6H10O4 | No | Precursor for amino acids |
This compound stands out due to its isotopic labeling, which enhances its utility in research compared to non-labeled analogs.
Properties
IUPAC Name |
trideuteriomethyl 3-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-4(6)3-5(7)8-2/h3H2,1-2H3/i2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQNANDWMGAFTP-BMSJAHLVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)CC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70662114 | |
Record name | (~2~H_3_)Methyl 3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70662114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107694-22-4 | |
Record name | (~2~H_3_)Methyl 3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70662114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.